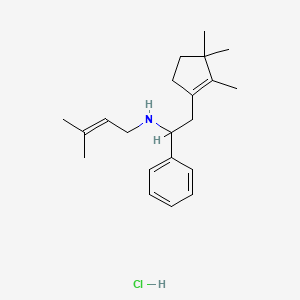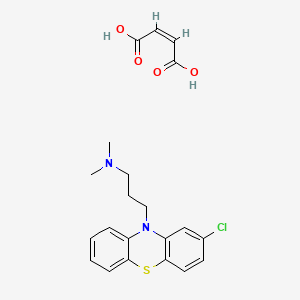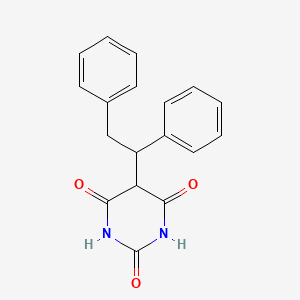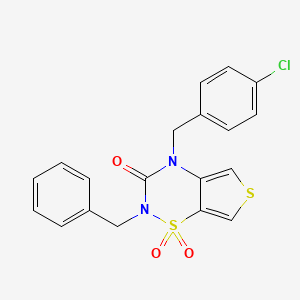
4'-((3,4-Dimethyl-5-isoxazolyl)carbamoyl)-alpha-methyl-1-piperidineacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 1042152 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has applications in chemistry, biology, medicine, and industry, making it a versatile and important compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRN 1042152 typically involves multiple steps, including the use of high-performance liquid chromatography (HPLC) for isolation and purification . The synthetic routes often require specific reaction conditions, such as controlled temperature, pressure, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of BRN 1042152 may involve large-scale chemical reactors and advanced purification techniques. The use of preparative HPLC is common to achieve the necessary purity levels for industrial applications . Additionally, the optimization of reaction conditions and the use of efficient catalysts are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: BRN 1042152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.
Common Reagents and Conditions: The reactions involving BRN 1042152 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of BRN 1042152 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
BRN 1042152 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions and as a standard for analytical techniques . In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules . In medicine, BRN 1042152 is investigated for its potential therapeutic properties and its role in drug development . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of BRN 1042152 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
BRN 1042152 can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar reactivity patterns . BRN 1042152 may exhibit unique characteristics, such as higher stability or reactivity, that distinguish it from other compounds . Some similar compounds include those used in similar synthetic reactions or with comparable applications in research and industry .
Conclusion
BRN 1042152 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important tool for chemists, biologists, and medical researchers
Propriétés
Numéro CAS |
94755-93-8 |
|---|---|
Formule moléculaire |
C20H26N4O3 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C20H26N4O3/c1-13-14(2)23-27-20(13)22-19(26)16-7-9-17(10-8-16)21-18(25)15(3)24-11-5-4-6-12-24/h7-10,15H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,26) |
Clé InChI |
HLLCVVUVOATCSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



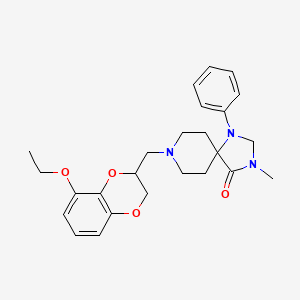
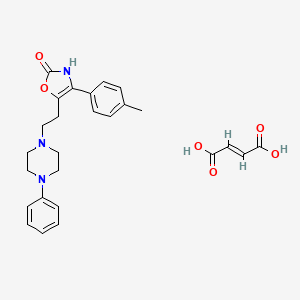
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
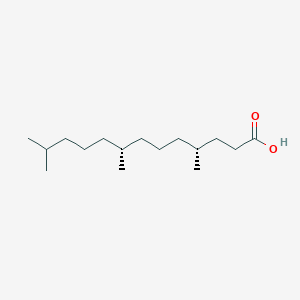

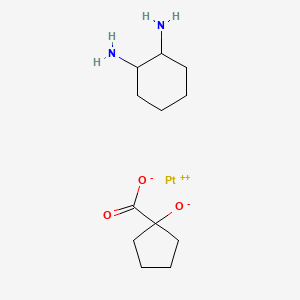
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
